REACTION_CXSMILES
|
[C:1]([CH2:4][C:5]1[CH:13]=[C:12]([N+:14]([O-:16])=[O:15])[CH:11]=[CH:10][C:6]=1[C:7]([OH:9])=O)([OH:3])=O.[CH2:17]([NH2:24])[C:18]1[CH:23]=[CH:22][CH:21]=[CH:20][CH:19]=1.O>C(O)(=O)C>[CH2:17]([N:24]1[C:1](=[O:3])[CH2:4][C:5]2[C:6](=[CH:10][CH:11]=[C:12]([N+:14]([O-:16])=[O:15])[CH:13]=2)[C:7]1=[O:9])[C:18]1[CH:23]=[CH:22][CH:21]=[CH:20][CH:19]=1
|
Name
|
|
Quantity
|
55 g
|
Type
|
reactant
|
Smiles
|
C(=O)(O)CC1=C(C(=O)O)C=CC(=C1)[N+](=O)[O-]
|
Name
|
|
Quantity
|
550 mL
|
Type
|
solvent
|
Smiles
|
C(C)(=O)O
|
Name
|
|
Quantity
|
28.91 g
|
Type
|
reactant
|
Smiles
|
C(C1=CC=CC=C1)N
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
O
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
115 °C
|
Type
|
CUSTOM
|
Details
|
the contents stirred for 2 hrs
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
, cooled to 25° C.
|
Type
|
FILTRATION
|
Details
|
, and the product filtered off as a white solid
|
Type
|
WASH
|
Details
|
The product was washed with water (400 mL) and vacuum
|
Type
|
CUSTOM
|
Details
|
dried
|
Type
|
CUSTOM
|
Details
|
to give 59.51 g (82%)
|
Reaction Time |
2 h |
Name
|
|
Type
|
|
Smiles
|
C(C1=CC=CC=C1)N1C(C2=CC=C(C=C2CC1=O)[N+](=O)[O-])=O
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |